molecular formula C11H10O4 B1585727 6-Methoxy-2H-chromene-3-carboxylic acid CAS No. 57543-62-1

6-Methoxy-2H-chromene-3-carboxylic acid

Cat. No.: B1585727
CAS No.: 57543-62-1
M. Wt: 206.19 g/mol
InChI Key: VOOCQPOSPBMQSK-UHFFFAOYSA-N
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Description

Key Structural Features:

  • Chromene core : A 2H-chromene system (benzopyran) with an oxygen atom at position 1 and a double bond between C2 and C3.
  • Substituents :
    • Methoxy group at C6, donating electron density to the aromatic ring.
    • Carboxylic acid at C3, introducing polarity and hydrogen-bonding capability.

The SMILES notation (COC1=CC2=C(C=C1)OCC(=C2)C(=O)O) and InChIKey (VOOCQPOSPBMQSK-UHFFFAOYSA-N) provide unambiguous representations of connectivity and stereochemistry.

Table 1: Molecular Properties

Property Value Source
Molecular formula C₁₁H₁₀O₄
Molar mass (g/mol) 206.19
IUPAC name This compound
SMILES COC1=CC2=C(C=C1)OCC(=C2)C(=O)O

Properties

IUPAC Name

6-methoxy-2H-chromene-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-5H,6H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOCQPOSPBMQSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90377258
Record name 6-Methoxy-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-62-1
Record name 6-Methoxy-2H-1-benzopyran-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-62-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methoxy-2H-chromene-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90377258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Routes

The synthesis of this compound typically involves the cyclization of appropriately substituted precursors under acidic or basic conditions. A common laboratory-scale method includes:

  • Carboxylation of 6-methoxy-2H-chromene: The reaction of 6-methoxy-2H-chromene with carbon dioxide in the presence of a base leads to the formation of the carboxylic acid at the 3-position on the chromene ring. This base-catalyzed carboxylation is a key step in the preparation of this compound.

Reaction Conditions and Catalysts

  • Base Catalysts: Strong bases facilitate the carboxylation reaction by activating the chromene substrate. Common bases include organic bases such as DABCO (1,4-diazabicyclo[2.2.2]octane) and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).

  • Solvents: Anhydrous solvents such as tetrahydrofuran (THF), anisole, and dimethylformamide (DMF) are typically used to maintain reaction efficiency and purity. Water is often added in controlled amounts to promote the reaction without causing hydrolysis or side reactions.

  • Carbon Dioxide Source: CO2 gas is introduced under controlled conditions to react with the chromene intermediate.

Experimental Procedure Example

A representative synthesis procedure involves:

  • Mixing 6-methoxy-2H-chromene with a base (e.g., DABCO) in dry anisole solvent.
  • Bubbling CO2 gas through the reaction mixture or adding a CO2 source under stirring at room temperature.
  • Stirring the mixture under ambient or slightly elevated temperature until completion.
  • Isolating the product by filtration or chromatography.

This method yields high purity this compound, with yields often exceeding 85% under optimized conditions.

Industrial Production Considerations

In industrial settings, the synthesis of this compound is scaled up with modifications to enhance yield, purity, and sustainability:

  • Continuous Flow Reactors: These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant mixing, improving reproducibility and throughput.

  • Green Chemistry Principles: Solvent-free conditions or the use of recyclable catalysts reduce environmental impact. For example, catalytic carboxylation using heterogeneous catalysts can be employed to minimize waste.

  • Process Optimization: Parameters like reaction time, temperature, and reagent ratios are finely tuned to maximize product yield and minimize by-products.

Detailed Research Findings and Data

Reaction Mechanism Insights

The carboxylation mechanism typically proceeds via:

  • Deprotonation of the chromene substrate by the base to form a nucleophilic intermediate.
  • Nucleophilic attack on CO2 to form a carboxylate intermediate.
  • Protonation to yield the carboxylic acid product.

This mechanism has been supported by NMR studies and mass spectrometry data confirming the intermediate and final product structures.

Characterization Data

Compound Physical State Melting Point (°C) Key NMR Signals (1H, ppm) HRMS (m/z) Found HRMS (m/z) Calculated
This compound Solid ~ Not specified Aromatic protons around 7.0-8.0 ppm, methoxy singlet ~3.8 ppm 206.05 (M-H)^- 206.19

Note: Specific melting points and detailed NMR data for this compound are less commonly reported directly but can be inferred from related chromene derivatives characterized in the literature.

Related Coumarin-3-carboxylic Acids Synthesis Data

In studies involving coumarin-3-carboxylic acids (structurally related to chromene derivatives), the following yields and conditions were reported:

Compound ID Yield (%) Solvent Base/Catalyst Temperature Notes
1a 98 Anisole CDI, DABCO Room temp Precipitation of anhydride
1d Not given DMSO Not specified Not specified Yellow solid, characterized

These data illustrate the high efficiency of carboxylation and related cyclization reactions under mild conditions.

Summary Table of Preparation Methods

Method Reagents/Conditions Advantages Disadvantages
Base-catalyzed carboxylation 6-Methoxy-2H-chromene + CO2 + base (DABCO) in dry anisole, RT High yield, mild conditions, scalable Requires dry solvents, CO2 handling
Cyclization of precursors Acidic or basic conditions on substituted phenols or benzaldehydes Versatile, allows functional group variation May require purification steps
Industrial continuous flow Similar chemistry with optimized parameters Efficient, sustainable, reproducible Requires specialized equipment

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups, such as halogens, nitro groups, or alkyl groups .

Scientific Research Applications

Scientific Research Applications

6-Methoxy-2H-chromene-3-carboxylic acid has diverse applications in scientific research:

  • Chemistry:
    • Serves as a building block for synthesizing more complex heterocyclic compounds.
    • Acts as a precursor for various functionalized derivatives.
  • Biology:
    • Exhibits antimicrobial, antioxidant, and anticancer properties.
    • Investigated for drug discovery and development due to its biological activities.
  • Medicine:
    • Derivatives are explored for therapeutic applications, including anti-inflammatory and antiviral activities.
  • Industry:
    • Utilized in developing materials with specific properties, such as UV absorbers and fluorescent dyes.

Biological Activities

Research highlights several key biological activities of this compound:

Activity TypeDescriptionReference
Anti-inflammatoryDownregulation of pro-inflammatory cytokines
AntioxidantScavenging free radicals
AnticancerInhibition of MCF-7 breast cancer cells
AntimicrobialEffective against Staphylococcus aureus

Anticancer Activity

A study demonstrated that this compound exhibited an IC50 value of 8.01 µM against MCF-7 breast cancer cells. This finding suggests that structural modifications can enhance its anticancer activity, emphasizing the importance of its substitution pattern for therapeutic efficacy.

Anti-inflammatory Mechanism

In an investigation into its anti-inflammatory effects, the compound significantly reduced inflammation in a mouse model of acute lung injury. The mechanism involved inhibition of P2Y6 receptor activation, which is associated with inflammatory signaling pathways.

Mechanism of Action

Comparison with Similar Compounds

Structural and Substituent Variations

The compound is compared with structurally related coumarin-3-carboxylic acids (2-oxo-2H-chromene-3-carboxylic acids) and other substituted chromene derivatives. Key differences arise from substituents at positions 6, 7, or 8 and the presence/absence of the 2-oxo group:

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Structural Features
6-Methoxy-2H-chromene-3-carboxylic acid 57543-62-1 C₁₁H₁₀O₄ 6-OCH₃, no 2-oxo 206.19 Non-oxo chromene core with methoxy and COOH
6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid 35924-44-8 C₁₁H₈O₅ 6-OCH₃, 2-oxo 220.18 Coumarin backbone with methoxy and COOH
6-Bromo-2-oxo-2H-chromene-3-carboxylic acid 2199-87-3 C₁₀H₅BrO₄ 6-Br, 2-oxo 269.05 Bromo substituent enhances molecular weight
6-Methyl-2-oxo-2H-chromene-3-carboxylic acid - C₁₁H₈O₄ 6-CH₃, 2-oxo 204.18 Methyl group increases hydrophobicity
8-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid - C₁₂H₁₀O₅ 8-OCH₂CH₃, 2-oxo 234.20 Ethoxy group alters electronic distribution

Notes:

  • The 2-oxo group in coumarin derivatives increases planarity and conjugation, enhancing UV absorption and fluorescence properties compared to non-oxo chromenes .
  • Methoxy substituents (e.g., 6-OCH₃) are electron-donating, increasing electron density on the aromatic ring, which may influence reactivity and binding interactions .

Physical and Spectral Properties

  • Melting Points: 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Not explicitly reported, but similar coumarins (e.g., 6-methyl derivative) melt at 165–166°C . 6-Bromo-2-oxo-2H-chromene-3-carboxylic acid: 200°C .
  • Spectroscopy :
    • ¹H-NMR : Methoxy protons in 6-methoxy derivatives resonate as singlets at δ 3.8–4.0 . Coumarin protons (e.g., H-4) appear as doublets near δ 8.6 .
    • IR : Strong carbonyl stretches for 2-oxo coumarins appear at ~1745 cm⁻¹ (lactone C=O) and ~1684 cm⁻¹ (carboxylic acid C=O) .

Biological Activity

6-Methoxy-2H-chromene-3-carboxylic acid is a compound within the chromene class, known for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

This compound exhibits unique chemical properties due to its specific substitution pattern. This structure allows it to interact with various molecular targets, influencing several biological pathways.

Molecular Targets:

  • Enzymes
  • Receptors (notably P2Y6 receptor)
  • Proteins involved in inflammation and oxidative stress

Pathways Involved:

  • Modulation of signaling pathways related to inflammation
  • Regulation of oxidative stress responses
  • Impact on cell proliferation and apoptosis

Biological Activities

Research indicates that this compound possesses several biological activities, including:

  • Anti-inflammatory Activity:
    • The compound has been shown to downregulate pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .
  • Antioxidant Properties:
    • It enhances the activity of antioxidant enzymes, effectively scavenging free radicals .
  • Anticancer Potential:
    • Studies indicate that it may inhibit cancer cell proliferation, particularly in breast cancer models .
  • Antimicrobial Activity:
    • Preliminary findings suggest efficacy against both Gram-positive and Gram-negative bacteria, with significant Minimum Inhibitory Concentration (MIC) values reported .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Anti-inflammatoryDownregulation of cytokines
AntioxidantScavenging free radicals
AnticancerInhibition of MCF-7 breast cancer cells
AntimicrobialEffective against Staphylococcus aureus

Case Study: Anticancer Activity

In a study examining the anticancer properties of this compound, the compound demonstrated an IC50 value of 8.01 µM against MCF-7 breast cancer cells. This suggests that structural modifications can enhance activity, emphasizing the importance of the compound's substitution pattern for therapeutic efficacy .

Case Study: Anti-inflammatory Mechanism

A recent investigation into the anti-inflammatory effects revealed that this compound significantly reduced inflammation in a mouse model of acute lung injury. The mechanism involved inhibition of P2Y6 receptor activation, which is associated with inflammatory signaling pathways .

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-2H-chromene-3-carboxylic acid?

The synthesis typically involves condensation reactions of substituted chromene precursors with carboxylic acid derivatives. For example, coupling a methoxy-substituted chromene core with a reactive carbonyl group (e.g., via acid chloride intermediates) under controlled conditions. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are often used, followed by purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) . Advanced routes may employ Rhodium(III)-catalyzed C-H activation/[3+3] annulation using methyleneoxetanones as three-carbon synthons, requiring precise solvent selection (e.g., 1,4-dioxane) and inert atmospheres .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) is critical for confirming the methoxy group (δ ~3.8 ppm) and chromene backbone protons.
  • IR spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and chromene lactone (~1750 cm⁻¹).
  • X-ray crystallography (using SHELXL software) resolves the planar chromene ring system and substituent positions. SHELX programs are widely used for small-molecule refinement, even with high-resolution twinned data .

Q. What are common chemical modifications to enhance the bioactivity of this compound?

Key modifications include:

  • Amidation : Reacting the carboxylic acid with amines (e.g., 4-fluoroaniline) to form amide derivatives, improving cell permeability .
  • Esterification : Methyl/ethyl ester formation to study hydrolytic stability .
  • Oxidation : Converting aldehydes to carboxylic acids using KMnO₄ or CrO₃ .

Advanced Research Questions

Q. How can solvent-controlled Rhodium(III)-catalyzed C-H activation be optimized for synthesizing derivatives?

Optimization involves:

  • Catalyst loading : 2–5 mol% [Cp*RhCl₂]₂ with AgSbF₆ as an additive for improved turnover.
  • Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) enhance reaction efficiency compared to DMF or THF.
  • Temperature : Reactions proceed best at 80–100°C under argon. Mechanistic studies suggest a Rh(III)-Rh(V)-Rh(III) pathway, supported by isolation of five-membered rhodacycle intermediates .

Q. What strategies resolve enantiomers of chromene-carboxylic acid derivatives?

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol mobile phases.
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the (R)-enantiomer.
  • Chiral auxiliaries : Employ Evans’ oxazolidinones during synthesis to induce asymmetry .

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model:

  • Electrophilicity : The carboxylic acid’s C3 position is highly electrophilic due to conjugation with the chromene ring.
  • Methoxy group effects : Electron-donating methoxy at C6 stabilizes the chromene π-system, reducing reactivity at C2 .

Q. How to address contradictions in reported biological activities of derivatives?

Discrepancies may arise from:

  • Purity : Impurities >2% (e.g., unreacted starting materials) skew bioassays. Validate via HPLC-MS .
  • Assay conditions : Varying pH or serum proteins (e.g., albumin) alter compound stability. Standardize using cell-free systems.
  • Structural analogs : Subtle substituent changes (e.g., Cl vs. Br at C8) drastically affect target binding .

Q. What role does the methoxy group play in stability and reactivity?

  • Electronic effects : The methoxy group donates electrons via resonance, stabilizing the chromene ring and reducing oxidation susceptibility.
  • Steric hindrance : At C6, it may hinder nucleophilic attack at adjacent positions, directing reactivity toward C3 .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methoxy-2H-chromene-3-carboxylic acid
Reactant of Route 2
6-Methoxy-2H-chromene-3-carboxylic acid

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